molecular formula C20H14BrN3OS B2637627 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863593-66-2

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2637627
CAS No.: 863593-66-2
M. Wt: 424.32
InChI Key: OZJKIEMTJBAOOX-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, and survival . The interaction between 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide and PI3K is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other proteins and receptors, contributing to its diverse biological effects.

Cellular Effects

The effects of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving PI3K, which plays a crucial role in regulating cell growth and survival . By inhibiting PI3K, 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. Furthermore, this compound may affect gene expression and cellular metabolism, leading to alterations in cellular functions and responses.

Molecular Mechanism

The molecular mechanism of action of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PI3K, inhibiting its enzymatic activity and disrupting downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide may interact with other molecular targets, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on PI3K over extended periods . Degradation products may form over time, potentially altering its biological activity. Long-term exposure to 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to healthy tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use in cancer treatment.

Metabolic Pathways

4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes biotransformation to form active metabolites . These metabolites may retain the inhibitory effects on PI3K, contributing to the compound’s overall biological activity. Additionally, 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide may influence metabolic flux and alter metabolite levels, impacting cellular functions and responses.

Transport and Distribution

The transport and distribution of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes. This distribution pattern is crucial for the compound’s biological activity and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its molecular targets, including PI3K . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy. The subcellular distribution of 4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is essential for its role in modulating cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step reactionsThe final step involves the bromination of the benzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
  • 4-Chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
  • 4-Fluoro-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Uniqueness

4-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its biological activity and chemical reactivity compared to its chloro or fluoro analogs .

Properties

IUPAC Name

4-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-12-15(19-24-17-6-3-11-22-20(17)26-19)4-2-5-16(12)23-18(25)13-7-9-14(21)10-8-13/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJKIEMTJBAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Br)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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